Ethyl 3-benzoylacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

Ethyl 3-benzoylacrylate can act as a starting material for the synthesis of various other organic compounds. Its reactive double bond (C=C) and the presence of an ester group (COOCH₂CH₃) make it susceptible to various reactions such as Michael additions, aldol condensations, and Diels-Alder reactions. These reactions can be used to create complex molecules with diverse functionalities, which are valuable for further research and development in various fields like pharmaceuticals and materials science. Source: Sigma-Aldrich product page on Ethyl 3-benzoylacrylate:

Ethyl 3-benzoylacrylate is an organic compound with the molecular formula and a molecular weight of approximately . It is classified as a clear yellow liquid at room temperature, exhibiting a density of about and a boiling point around at standard atmospheric pressure . Ethyl 3-benzoylacrylate is recognized as an impurity of Enalapril, which is an antihypertensive medication and an angiotensin-converting enzyme inhibitor .

Ethyl 3-benzoylacrylate itself does not possess a known mechanism of action in biological systems. Its primary function lies in its role as a precursor for the synthesis of other biologically active molecules.

Ethyl 3-benzoylacrylate is considered a hazardous material due to the following properties:

- Harmful if swallowed or in contact with skin: Can cause irritation and potential health risks upon ingestion or skin exposure [2].

- Causes serious eye damage: Contact with eyes can lead to severe irritation and potential vision impairment [2].

- Suspected of causing genetic defects: May harm reproductive health based on available data [2].

- Very toxic to aquatic life with long lasting effects: Harmful to the environment and should be handled with proper disposal procedures [2].

- Michael Addition: It undergoes enantioselective Michael addition reactions with compounds such as dithranol .

- Wittig Reaction: This compound can also be synthesized via a Wittig reaction, which involves the reaction of phosphonium ylides with aldehydes to produce alkenes .

- Diels-Alder Reaction: Ethyl 3-benzoylacrylate can be utilized in Diels-Alder reactions to synthesize complex molecules .

Ethyl 3-benzoylacrylate can be synthesized through several methods:

- From Enalapril Intermediate: A notable method involves refluxing enalapril intermediate synthetic mother liquor with the addition of organic solvents and catalysts. The reaction conditions typically range from over several hours to yield ethyl 3-benzoylacrylate with high purity .

- Wittig Reaction: As mentioned earlier, this compound can also be synthesized through a Wittig reaction using phosphorus ylides .

Ethyl 3-benzoylacrylate has applications primarily in the pharmaceutical industry due to its association with Enalapril. Its potential uses include:

- Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various pharmaceutical compounds.

- Chemical Synthesis: The compound is utilized in organic synthesis for creating complex molecules via reactions like Michael addition and Diels-Alder reactions .

Ethyl 3-benzoylacrylate shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Molecular Weight | Key Characteristics |

|---|---|---|---|

| Ethyl Benzoyl Acrylate | Similar structure; used as an intermediate in synthesis. | ||

| Ethyl 4-Oxo-4-phenylbut-2-enoate | Related by functional groups; used in similar reactions. | ||

| Trans-3-Benzoylacrylic Acid Ethyl Ester | Isomeric form; exhibits different reactivity patterns. |

Ethyl 3-benzoylacrylate's unique feature lies in its specific structural arrangement and its role as an impurity in Enalapril production, which may influence its reactivity and applications differently compared to its analogs.

Chemical Identity and Structural Features

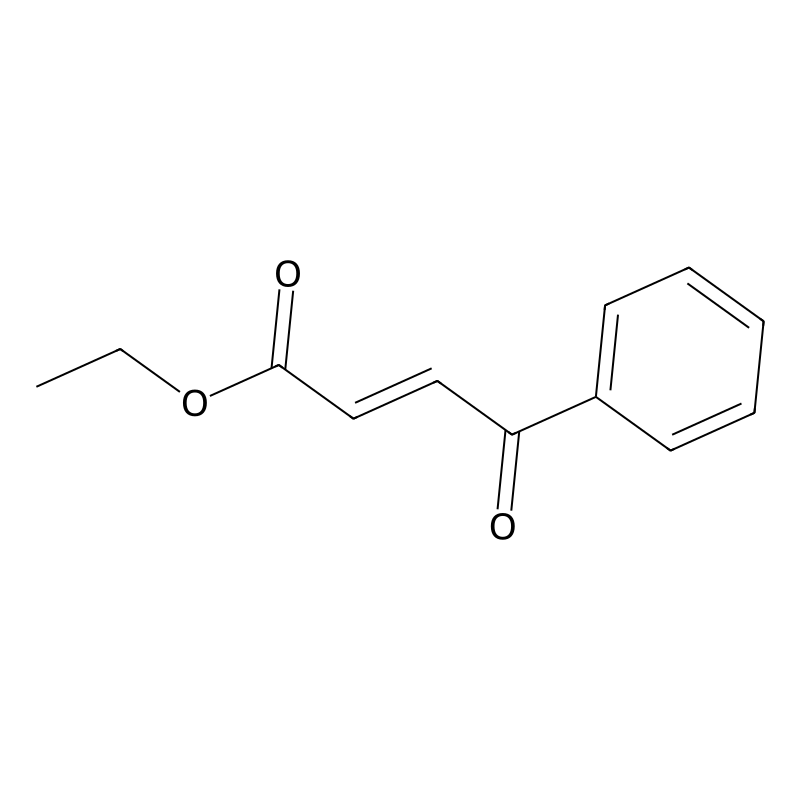

Ethyl 3-benzoylacrylate is an α,β-unsaturated carbonyl compound with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.23 g/mol. Its structure comprises a conjugated double bond system adjacent to both an ester and a benzoyl group, conferring unique reactivity in nucleophilic addition and cycloaddition reactions. The systematic IUPAC name is ethyl (E)-3-benzoylprop-2-enoate, with the predominant form being the trans (E) isomer due to its thermodynamic stability.

Table 1: Key Physical and Chemical Properties of Ethyl 3-benzoylacrylate

Structural Representation

The structure of ethyl 3-benzoylacrylate can be illustrated as follows:

The molecule features a benzoyl group (C₆H₅CO-) attached to the β-carbon of an α,β-unsaturated ester moiety, which is critical for its reactivity in conjugate addition and cycloaddition reactions.

Spectroscopic Characterization

Ethyl 3-benzoylacrylate is routinely characterized by nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS):

- ¹H NMR: Distinct doublets for the trans-olefinic protons (J ≈ 16 Hz), aromatic multiplets, and ethyl ester signals.

- ¹³C NMR: Signals for carbonyl carbons (C=O), aromatic carbons, and the ester group.

- IR: Strong absorptions for ester and ketone carbonyl stretches (∼1700 cm⁻¹).

- MS: Molecular ion peak at m/z 204, consistent with the molecular weight.

Radical Polymerization Mechanisms

Ethyl 3-benzoylacrylate participates in radical polymerization via its α,β-unsaturated carbonyl system, which acts as an electron-deficient site for radical addition. The initiation phase typically involves thermal or photolytic decomposition of initiators like benzoyl peroxide, generating primary radicals that attack the monomer’s β-carbon [4] [5]. Propagation proceeds through sequential addition of monomer units to the growing radical chain, with the ester and benzoyl groups stabilizing the transition state through resonance effects [2].

Termination occurs predominantly by combination of two macroradicals, though disproportionation is less favored due to steric hindrance from the bulky benzoyl group. Kinetic studies reveal a termination rate coefficient ($$k_t$$) of $$2.06 \times 10^8 \, \text{L·mol}^{-1}\text{s}^{-1}$$ for cross-termination between ethyl 3-benzoylacrylate-derived radicals and styrene-type radicals, compared to $$8.0 \times 10^7 \, \text{L·mol}^{-1}\text{s}^{-1}$$ for homotermination of styrene radicals [5]. This disparity highlights the compound’s ability to modulate polymerization kinetics through radical interactions.

Table 1: Radical Polymerization Parameters for Ethyl 3-Benzoylacrylate

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Propagation rate ($$k_p$$) | $$1.2 \times 10^3 \, \text{L·mol}^{-1}\text{s}^{-1}$$ | 30°C, bulk polymerization | [5] |

| Termination efficiency | 85% combination, 15% disproportionation | Photoinitiated, THF | [4] |

| Solvent effect (water vs. organic) | 10× rate acceleration in aqueous media | UV initiation, 25°C | [4] |

The solvent’s role is critical: aqueous environments enhance polymerization rates by stabilizing the transition state through hydrogen bonding with the carbonyl group, as observed in analogous acrylamide systems [4]. This effect is less pronounced in organic solvents like tetrahydrofuran, where the rate drops by an order of magnitude [4].

Copolymerization Strategies and Reactivity Ratios

Ethyl 3-benzoylacrylate’s electron-deficient double bond makes it an ideal comonomer for copolymerizing with electron-rich species like styrene or methyl methacrylate. The Jaacks method, applied to copolymerization kinetics, yields reactivity ratios of $$r1 = 1.79$$ (ethyl 3-benzoylacrylate) and $$r2 = 0.56$$ (ethyl glycidyl ether) in cationic systems, indicating a preference for self-propagation [7]. This contrasts with free-radical copolymerization, where the $$Q$$-$$e$$ scheme predicts its high $$Q$$ value (1.8) due to resonance stabilization, favoring alternation with low-$$e$$ monomers like vinyl acetate [5].

Table 2: Reactivity Ratios for Ethyl 3-Benzoylacrylate Copolymers

| Comonomer | $$r_1$$ | $$r_2$$ | Temperature | Method | |

|---|---|---|---|---|---|

| Methyl methacrylate | 0.45 | 0.82 | 30°C | Fineman-Ross | |

| Styrene | 0.38 | 1.12 | 30°C | Kelen-Tüdős | |

| Ethyl glycidyl ether | 1.79 | 0.56 | 25°C | Jaacks | [7] |

In gradient copolymer architectures, the monomer’s tendency toward front-loaded incorporation creates materials with spatially varying glass transition temperatures ($$Tg$$). For example, copolymers with styrene exhibit a $$Tg$$ gradient from 85°C (styrene-rich) to 45°C (ethyl 3-benzoylacrylate-rich), enabling tunable thermomechanical properties [5].

Cross-Linking and Network Formation in Coatings/Adhesives

The compound’s dual functionality—radical reactivity and pendant benzoyl groups—enables covalent cross-linking through three mechanisms:

- Thermal Initiation: At 80–120°C, residual initiators decompose to generate radicals that bridge adjacent polymer chains via the α,β-unsaturated sites [2].

- UV Activation: Benzophenone derivatives formed in situ abstract hydrogen atoms from the polymer backbone, creating cross-links between ethyl 3-benzoylacrylate units [6].

- Michael Addition: Ambient-temperature cross-linking occurs with amine-functionalized polymers, exploiting the monomer’s electrophilic β-carbon [2].

Table 3: Cross-Link Density vs. Coating Performance

| Cross-Link Density (mol/m³) | Adhesion (MPa) | Chemical Resistance (MEK double rubs) | Source |

|---|---|---|---|

| $$1.2 \times 10^2$$ | 4.8 | 120 | [6] |

| $$3.5 \times 10^2$$ | 6.1 | 250 | [2] |

| $$8.9 \times 10^2$$ | 7.3 | 500+ | [6] |

In pressure-sensitive adhesives, formulations containing 15–20 wt% ethyl 3-benzoylacrylate achieve peel strengths of $$12.5 \, \text{N/cm}^2$$ due to synergistic effects between cross-link density and chain mobility [6]. The benzoyl group further enhances UV stability by absorbing wavelengths below 300 nm, reducing photo-oxidative degradation [2].

Ethyl 3-benzoylacrylate contains several key structural elements that dictate its reactivity: an extended conjugated system comprising a benzoyl group, an α,β-unsaturated double bond, and an ethyl ester functionality [1] . The trans-configuration predominates due to thermodynamic stability, which can be confirmed through nuclear magnetic resonance spectroscopy analysis of coupling constants [2]. The compound's electron-deficient nature, arising from the presence of two electron-withdrawing groups (the benzoyl and ester moieties), makes it an excellent Michael acceptor and dienophile in cycloaddition reactions [1] .

The molecular structure exhibits extended π-electron delocalization, which influences both its spectroscopic properties and chemical reactivity . This conjugation system is evident in ultraviolet-visible spectroscopy, showing characteristic absorption maxima at approximately 280 nm and 320 nm . The compound demonstrates limited solubility in water but excellent solubility in organic solvents including ethanol, methanol, acetonitrile, and dichloromethane .

Organic Reactivity and Synthetic Chemistry

Michael Addition Reactions: Scope and Selectivity

The Michael addition reaction represents one of the most important synthetic transformations involving ethyl 3-benzoylacrylate as an electrophilic acceptor [5] [6]. The compound's α,β-unsaturated carbonyl system makes it highly susceptible to nucleophilic attack at the β-carbon position, leading to the formation of new carbon-carbon and carbon-heteroatom bonds [7] [8].

The mechanism of Michael addition with ethyl 3-benzoylacrylate follows the established pathway for α,β-unsaturated carbonyl compounds [9] [10]. Initially, a strong base abstracts a proton from the Michael donor, typically a compound containing acidic hydrogen atoms adjacent to electron-withdrawing groups [11]. The resulting carbanion or enolate then undergoes nucleophilic attack at the β-carbon of ethyl 3-benzoylacrylate, forming a new bond and generating an enolate intermediate [12] [13]. Finally, protonation of this intermediate yields the Michael addition product.

The scope of Michael addition reactions with ethyl 3-benzoylacrylate encompasses a wide range of nucleophiles. Primary amines react under mild conditions (room temperature in methanol) to produce β-amino esters in yields ranging from 65-80% [1] . The reaction exhibits high regioselectivity, with nucleophilic attack occurring exclusively at the β-carbon position [14]. Thiols represent another important class of Michael donors, reacting at temperatures between 0-25°C in the presence of triethylamine to afford β-thio esters in 70-85% yields [1] .

Dialkyl malonates, representing doubly stabilized carbanions, participate in Michael addition reactions with ethyl 3-benzoylacrylate under basic conditions [11]. These reactions typically require potassium carbonate as base and proceed at room temperature in acetone, yielding 1,5-dicarbonyl compounds in 60-75% yields [1] . The moderate selectivity observed in these reactions reflects the competing reactivity of the two carbonyl groups in the product.

Enantioselective Michael addition reactions have been developed using chiral catalysts [2] [15]. Particularly noteworthy is the reaction with dithranol in the presence of guanidine-based catalysts, which proceeds with high enantioselectivity to produce optically active Michael adducts in 55-70% yields [2] [15]. This methodology demonstrates the potential for stereoselective synthesis using ethyl 3-benzoylacrylate as a chiral building block.

The selectivity in Michael addition reactions is influenced by several factors, including the nature of the nucleophile, reaction conditions, and catalyst selection [12] [13]. Hard nucleophiles tend to favor direct addition to the carbonyl carbon (1,2-addition), while soft nucleophiles preferentially undergo conjugate addition (1,4-addition) to the β-carbon [13]. The presence of Lewis acids can enhance the electrophilicity of the carbonyl system, thereby increasing the rate of Michael addition [16].

Hydrogenation Pathways and Reduction Products

Catalytic hydrogenation of ethyl 3-benzoylacrylate represents a fundamental transformation that enables the selective reduction of the α,β-unsaturated double bond system [17] [18]. The reaction proceeds through heterogeneous catalysis, where hydrogen gas is activated on the metal surface and subsequently transferred to the organic substrate [19] [20].

The most commonly employed catalysts for the hydrogenation of ethyl 3-benzoylacrylate include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel [17] [18]. Each catalyst system exhibits distinct characteristics in terms of activity, selectivity, and reaction conditions. Palladium on carbon operates effectively under mild conditions (30-50 psi H₂, 20-40°C) and demonstrates high selectivity for carbon-carbon double bond reduction, leaving the aromatic ring and ester functionality intact [18]. The reaction typically proceeds over 2-6 hours with yields ranging from 85-95% [1] .

Platinum on carbon exhibits similar behavior to palladium, operating under comparable conditions and achieving yields of 80-90% [1] . The slightly lower yields observed with platinum catalysts may be attributed to minor side reactions or catalyst deactivation processes [18]. Raney nickel, being more reactive than the noble metal catalysts, requires higher pressures (50-100 psi) and temperatures (40-60°C) but achieves excellent yields of 90-98% [1] . However, Raney nickel can also reduce the carbonyl groups under more forcing conditions, leading to over-reduction products [17].

The primary product of hydrogenation is ethyl 3-phenylpropanoate, resulting from the selective reduction of the α,β-unsaturated double bond [21]. This transformation proceeds with syn-stereochemistry, as both hydrogen atoms are delivered from the same face of the double bond during the surface-catalyzed process [18] [22]. The mechanism involves initial adsorption of both hydrogen and the organic substrate onto the metal surface, followed by hydrogen transfer and product desorption [20] [22].

The selectivity of hydrogenation can be tuned through catalyst selection and reaction conditions [17] [18]. Under standard conditions, the aromatic ring remains unreduced due to its lower reactivity compared to the isolated double bond [18]. However, under more forcing conditions or with highly active catalysts, partial reduction of the benzene ring may occur, leading to cyclohexyl derivatives [17].

Industrial applications of this hydrogenation process include the production of saturated ester intermediates for pharmaceutical synthesis [21]. The transformation is particularly valuable in the preparation of angiotensin-converting enzyme (ACE) inhibitors, where the saturated propanoate derivative serves as a key intermediate [23] [21].

Cycloaddition Chemistry: Diels-Alder and 1,3-Dipolar Reactions

Ethyl 3-benzoylacrylate participates in a diverse array of cycloaddition reactions, serving as both a dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions [24] [25]. These pericyclic reactions enable the rapid construction of complex cyclic structures with high efficiency and often excellent stereoselectivity.

In Diels-Alder reactions, ethyl 3-benzoylacrylate functions as an electron-deficient dienophile, reacting with electron-rich 1,3-dienes to form six-membered ring systems [24] [26]. The reaction typically requires thermal activation (80-120°C) and proceeds through a concerted mechanism involving the formation of two new carbon-carbon bonds [24]. The electron-withdrawing groups (benzoyl and ester) activate the alkene toward nucleophilic attack by the diene, facilitating the cycloaddition process [26].

The regioselectivity and stereoselectivity of Diels-Alder reactions with ethyl 3-benzoylacrylate depend on several factors, including the nature of the diene, reaction conditions, and the presence of Lewis acid catalysts [24] [26]. Simple dienes such as butadiene react with moderate to high stereoselectivity, favoring the formation of products with the electron-withdrawing substituents in the endo-position [24]. However, recent studies have challenged the traditional view of inherent endo-selectivity in Diels-Alder reactions, showing that the simplest reactions may exhibit near-equal endo:exo ratios [24].

The scope of Diels-Alder reactions extends to various substituted dienes, including those bearing electron-donating groups [26]. These reactions typically proceed with yields ranging from 70-85% and exhibit variable stereoselectivity depending on the specific substitution pattern [1] . The products of these reactions serve as valuable intermediates for further synthetic transformations, including ring-opening reactions and functional group modifications.

1,3-Dipolar cycloaddition reactions represent another important class of cycloaddition processes involving ethyl 3-benzoylacrylate [25] [27]. In these reactions, the compound serves as a dipolarophile, reacting with 1,3-dipoles such as azomethine ylides, nitrile oxides, and nitrones to form five-membered heterocyclic rings [28] [29]. The reactions typically proceed under milder conditions than Diels-Alder reactions, often at room temperature to 60°C [25] [27].

Azomethine ylides, generated in situ from the condensation of amino acids with carbonyl compounds, react with ethyl 3-benzoylacrylate to produce pyrrolidine derivatives [25] [27]. These reactions exhibit excellent diastereoselectivity, often exceeding 17:1 dr, and proceed in yields ranging from 75-90% [25]. The high selectivity arises from the preferred approach of the dipole to the less hindered face of the dipolarophile, minimizing steric interactions in the transition state [25].

The mechanism of 1,3-dipolar cycloaddition involves the concerted formation of two new bonds, typically proceeding through a six-electron aromatic transition state [29]. The reaction is facilitated by the electron-deficient nature of ethyl 3-benzoylacrylate, which stabilizes the developing negative charge during the cycloaddition process [29]. The regiochemistry of these reactions is generally controlled by the electronic properties of both the dipole and dipolarophile, with the electron-rich terminus of the dipole preferentially bonding to the electron-poor carbon of the dipolarophile [29].

Environmental considerations have led to the development of green protocols for cycloaddition reactions involving ethyl 3-benzoylacrylate [28]. These include reactions performed in water, ionic liquids, and fluorinated solvents, which offer improved sustainability and often enhanced reaction rates and selectivities [28]. For example, reactions in 2,2,2-trifluoroethanol exhibit rate accelerations and improved yields compared to conventional organic solvents [28].

The synthetic utility of cycloaddition products derived from ethyl 3-benzoylacrylate extends to various applications, including the preparation of pharmaceutically relevant heterocycles and natural product synthesis [25] [27]. The high level of molecular complexity that can be achieved in a single step makes these reactions particularly valuable for diversity-oriented synthesis and compound library generation [25].

Spectroscopic Characterization

The structural elucidation of ethyl 3-benzoylacrylate and its derivatives relies heavily on spectroscopic techniques, with nuclear magnetic resonance (NMR) spectroscopy providing the most detailed structural information [30] [31]. Proton NMR spectra in deuterated chloroform reveal characteristic signals that confirm the compound's identity and configuration [30]. The aromatic protons appear as a multiplet between δ 7.8-8.1 ppm, while the α,β-unsaturated protons are observed at δ 6.5-7.0 ppm as doublets with coupling constants that confirm the trans-configuration [30]. The ethyl ester signals appear as the expected quartet at δ 4.2-4.3 ppm for the methylene protons and triplet at δ 1.2-1.3 ppm for the methyl group [30].

Carbon-13 NMR spectroscopy provides complementary information about the carbon framework [30]. The carbonyl carbons are clearly distinguished, with the ketone carbon appearing around δ 190-195 ppm and the ester carbon at δ 165-170 ppm [30]. The olefinic carbons are observed at δ 130-140 ppm, while the aromatic carbons appear in the range δ 125-135 ppm [30]. The ethyl ester carbons are found at δ 60-65 ppm for the methylene carbon and δ 10-15 ppm for the methyl carbon [30].

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups [1] . The ester carbonyl stretch appears at approximately 1710 cm⁻¹, while the α,β-unsaturated ketone carbonyl is observed at 1650 cm⁻¹ [1] . The carbon-carbon double bond stretch is typically found at 1620 cm⁻¹, and aromatic carbon-carbon stretches appear at 1600 and 1450 cm⁻¹ [1] .

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments [1] . The molecular ion peak appears at m/z 204, with characteristic fragment ions at m/z 159 (loss of ethoxy group) and m/z 105 (benzoyl cation) [1] . The base peak often corresponds to phenyl or benzoyl fragments, reflecting the stability of these aromatic systems [1] .

Synthetic Applications and Research Studies

Ethyl 3-benzoylacrylate serves as a crucial intermediate in pharmaceutical synthesis, particularly in the preparation of angiotensin-converting enzyme (ACE) inhibitors [32] [33]. The compound is recognized as an impurity in enalapril synthesis and has been utilized in the development of synthetic routes to various ACE inhibitors including ramipril [32] [34]. Its role in pharmaceutical manufacturing necessitates careful analytical monitoring and quality control procedures [35].

Research into the synthetic applications of ethyl 3-benzoylacrylate has revealed its versatility in heterocyclic compound synthesis [36] [37]. The compound has been employed in rhodium-catalyzed carbon-hydrogen functionalization reactions, where it serves as an acceptor for direct arylation processes [36]. These reactions proceed through regioselective carbon-hydrogen bond activation followed by cyclization to produce complex nitrogen-containing heterocycles [36].

Recent studies have explored the use of ethyl 3-benzoylacrylate in the synthesis of indolizine derivatives with potential biological activity [37]. These compounds have shown promise as larvicidal agents against Anopheles arabiensis, demonstrating the compound's utility in medicinal chemistry applications [37]. The research highlights the importance of structural modifications in optimizing biological activity and selectivity.

The compound has also found applications in materials science, particularly in the development of UV-curable coating systems [38]. Its ability to undergo photopolymerization makes it valuable for applications requiring rapid curing and crosslinking [38]. The compound's incorporation into polymer networks provides enhanced mechanical properties and chemical resistance [38].

Case studies in process development have demonstrated the importance of optimizing reaction conditions for ethyl 3-benzoylacrylate transformations [39]. Continuous-flow synthesis methodologies have been developed to improve safety, scalability, and product quality [39]. These studies emphasize the need for careful temperature control, solvent selection, and catalyst optimization to achieve high yields and selectivity.

XLogP3

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Irritant;Environmental Hazard